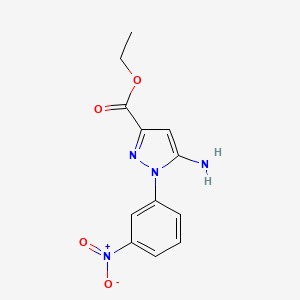![molecular formula C11H14INZn B6333750 3-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran CAS No. 1142274-42-7](/img/structure/B6333750.png)
3-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Pyrrolidino)methyl]phenylzinc iodide, also known as PMPZnI, is a chemical compound used in various fields such as medical, environmental, and industrial research. It is commonly available in a 0.5M solution in tetrahydrofuran . The compound has a molecular weight of 352.52 .
Molecular Structure Analysis
The linear formula of 3-[(1-Pyrrolidino)methyl]phenylzinc iodide is C11H14INZn . The InChI code is 1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h2-3,6-7H,4-5,8-10H2;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis
3-[(1-Pyrrolidino)methyl]phenylzinc iodide is a liquid . The compound has a molecular weight of 352.53 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Bioactive Compounds
3-[(1-Pyrrolidino)methyl]phenylzinc iodide: is a valuable reagent in medicinal chemistry, particularly in the synthesis of pyrrolone and pyrrolidinone derivatives. These compounds are crucial for designing potent bioactive agents due to their significant biological activities, such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties . The versatility of this compound allows for the creation of a wide range of biologically active molecules that can be used in drug discovery and development.
Drug Discovery: Pyrrolidine Scaffold
The pyrrolidine ring, a component of 3-[(1-Pyrrolidino)methyl]phenylzinc iodide , is extensively used in drug discovery. It serves as a versatile scaffold for novel biologically active compounds. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing their biological profile and selectivity .
Environmental Research: Hazardous Material Handling
In environmental research, 3-[(1-Pyrrolidino)methyl]phenylzinc iodide is utilized for studying the safe handling and disposal of hazardous materials. Its classification as hazardous for shipping underscores the importance of understanding its properties and potential environmental impact .
Industrial Research: Conducting Polymer Kits
This compound is also employed in the development of conducting polymer research kits. These kits are used for creating materials with specific electrical properties, which have applications in various industrial processes and products .
Organic Synthesis: Intermediate for Complex Molecules
As an intermediate in organic synthesis, 3-[(1-Pyrrolidino)methyl]phenylzinc iodide is instrumental in constructing complex molecules. Its reactivity with various substrates enables the formation of diverse chemical structures, which are essential in the synthesis of natural products, pharmaceuticals, and other specialized chemicals.
Analytical Chemistry: Reference Compound
In analytical chemistry, 3-[(1-Pyrrolidino)methyl]phenylzinc iodide can serve as a reference compound for calibration and testing of analytical instruments. Its well-defined properties and stability in tetrahydrofuran make it suitable for precise measurements and quality control procedures.
Safety and Hazards
Eigenschaften
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-2,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUXCHGKUVAYJG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C[C-]=C2.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)









![3-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333760.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333765.png)

